Taprenepag Taprenepag Taprenepag, also known as CP-544326, is a potent agonist of E prostanoid (EP) receptor 2. Taprenepag increases cAMP levels in HEK293 cells expressing human EP2. The drug form of Taprenepag has been used in trials studying the treatment of ocular hypertension and open-angle glaucoma.
Brand Name: Vulcanchem
CAS No.: 752187-80-7
VCID: VC0515594
InChI: InChI=1S/C24H22N4O5S/c29-24(30)18-33-22-5-1-4-20(14-22)17-27(34(31,32)23-6-2-11-25-15-23)16-19-7-9-21(10-8-19)28-13-3-12-26-28/h1-15H,16-18H2,(H,29,30)
SMILES: C1=CC(=CC(=C1)OCC(=O)O)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4
Molecular Formula: C24H22N4O5S
Molecular Weight: 478.5 g/mol

Taprenepag

CAS No.: 752187-80-7

Main Products

VCID: VC0515594

Molecular Formula: C24H22N4O5S

Molecular Weight: 478.5 g/mol

Purity: 98%

Taprenepag - 752187-80-7

CAS No. 752187-80-7
Product Name Taprenepag
Molecular Formula C24H22N4O5S
Molecular Weight 478.5 g/mol
IUPAC Name 2-[3-[[(4-pyrazol-1-ylphenyl)methyl-pyridin-3-ylsulfonylamino]methyl]phenoxy]acetic acid
Standard InChI InChI=1S/C24H22N4O5S/c29-24(30)18-33-22-5-1-4-20(14-22)17-27(34(31,32)23-6-2-11-25-15-23)16-19-7-9-21(10-8-19)28-13-3-12-26-28/h1-15H,16-18H2,(H,29,30)
Standard InChIKey MFFBXYNKZHTCEY-UHFFFAOYSA-N
SMILES C1=CC(=CC(=C1)OCC(=O)O)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4
Canonical SMILES C1=CC(=CC(=C1)OCC(=O)O)CN(CC2=CC=C(C=C2)N3C=CC=N3)S(=O)(=O)C4=CN=CC=C4
Description Taprenepag, also known as CP-544326, is a potent agonist of E prostanoid (EP) receptor 2. Taprenepag increases cAMP levels in HEK293 cells expressing human EP2. The drug form of Taprenepag has been used in trials studying the treatment of ocular hypertension and open-angle glaucoma.
Purity 98%
Related CAS 752187-80-7 (free base); 1005549-94-9 (isopropyl)
Solubility Soluble in DMSO
Synonyms CP 544326; CP-544326; CP544326; Taprenepag; 752187-80-7; PF-0421732 metabolite
Reference 1: Yanochko GM, Affolter T, Eighmy JJ, Evans MG, Khoh-Reiter S, Lee D, Miller PE,
Shiue MH, Trajkovic D, Jessen BA. Investigation of ocular events associated with
taprenepag isopropyl, a topical EP2 agonist in development for treatment of
glaucoma. J Ocul Pharmacol Ther. 2014 Jun;30(5):429-39. doi:
10.1089/jop.2013.0222. Epub 2014 Apr 10. PubMed PMID: 24720348.


2: Schachar RA, Raber S, Thomas KV, Benetz BA, Szczotka-Flynn LB, Zhang M, Howell
SJ, Lass JH. Subclinical increased anterior stromal reflectivity with topical
taprenepag isopropyl. Cornea. 2013 Mar;32(3):306-12. doi:
10.1097/ICO.0b013e3182523f40. PubMed PMID: 22549238; PubMed Central PMCID:
PMC4856027.


3: Schachar RA, Raber S, Courtney R, Zhang M. A phase 2, randomized,
dose-response trial of taprenepag isopropyl (PF-04217329) versus latanoprost
0.005% in open-angle glaucoma and ocular hypertension. Curr Eye Res. 2011
Sep;36(9):809-17. doi: 10.3109/02713683.2011.593725. PubMed PMID: 21851167.
PubChem Compound 18376177
Last Modified Nov 11 2021
   refresh captcha

Mass Molarity Calculator

  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g

Molecular Mass Calculator